molecular formula C9H10FN B12122912 2-Propen-1-amine, 3-(3-fluorophenyl)-

2-Propen-1-amine, 3-(3-fluorophenyl)-

Cat. No.: B12122912
M. Wt: 151.18 g/mol
InChI Key: GFHAWTYOTJOYGS-DUXPYHPUSA-N
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Description

2-Propen-1-amine, 3-(3-fluorophenyl)- is an organic compound with the molecular formula C9H10FN. It is a derivative of propenylamine, where a fluorophenyl group is attached to the third carbon of the propenyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3-(3-fluorophenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of environmentally benign organoboron reagents and efficient palladium catalysts is crucial for the scalability of this process .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, 3-(3-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

2-Propen-1-amine, 3-(3-fluorophenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 3-(3-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The fluorophenyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-amine, 3-(3-bromo-4-fluorophenyl)-
  • 2-Propen-1-amine, 3-(4-bromo-2-fluorophenyl)-
  • (2E)-3-(3-Fluorophenyl)-2-propen-1-amine

Uniqueness

2-Propen-1-amine, 3-(3-fluorophenyl)- is unique due to the specific positioning of the fluorophenyl group, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, differentiating it from other similar compounds .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H,6,11H2/b4-2+

InChI Key

GFHAWTYOTJOYGS-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/CN

Canonical SMILES

C1=CC(=CC(=C1)F)C=CCN

Origin of Product

United States

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